3-(2,5-dimethoxyphenyl)-1-methyl-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)-1H-pyrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,5-dimethoxyphenyl)-1-methyl-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)-1H-pyrazole-5-carboxamide is a synthetic organic compound that belongs to the class of pyrazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-dimethoxyphenyl)-1-methyl-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)-1H-pyrazole-5-carboxamide typically involves multiple steps, starting from commercially available starting materials. The general synthetic route may include:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Substitution reactions: Introduction of the 2,5-dimethoxyphenyl and 4-phenyl-1H-pyrazol-1-yl groups through nucleophilic substitution reactions.
Amidation: Formation of the carboxamide group through the reaction of the pyrazole derivative with an appropriate amine.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
3-(2,5-dimethoxyphenyl)-1-methyl-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to their oxidized forms.
Reduction: Reduction of functional groups to their reduced forms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include alkyl halides and nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes and interactions.
Medicine: As a potential therapeutic agent for the treatment of various diseases.
Industry: As an intermediate in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 3-(2,5-dimethoxyphenyl)-1-methyl-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor modulation: Binding to and modulating the activity of specific receptors.
Signal transduction: Interfering with intracellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide: Lacks the 4-phenyl-1H-pyrazol-1-yl group.
3-(2,5-dimethoxyphenyl)-1-methyl-N-(2-(4-methyl-1H-pyrazol-1-yl)ethyl)-1H-pyrazole-5-carboxamide: Contains a methyl group instead of a phenyl group.
Uniqueness
The presence of the 4-phenyl-1H-pyrazol-1-yl group in 3-(2,5-dimethoxyphenyl)-1-methyl-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)-1H-pyrazole-5-carboxamide may confer unique biological activities and properties compared to similar compounds. This uniqueness can be attributed to differences in molecular interactions and binding affinities.
Properties
IUPAC Name |
5-(2,5-dimethoxyphenyl)-2-methyl-N-[2-(4-phenylpyrazol-1-yl)ethyl]pyrazole-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5O3/c1-28-22(14-21(27-28)20-13-19(31-2)9-10-23(20)32-3)24(30)25-11-12-29-16-18(15-26-29)17-7-5-4-6-8-17/h4-10,13-16H,11-12H2,1-3H3,(H,25,30) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQZAFAIGGUQKNX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=C(C=CC(=C2)OC)OC)C(=O)NCCN3C=C(C=N3)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.